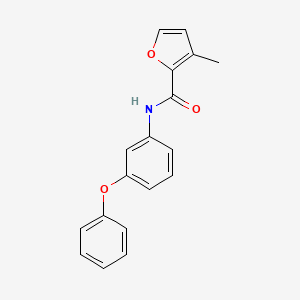

3-methyl-N-(3-phenoxyphenyl)-2-furamide

Description

3-Methyl-N-(3-phenoxyphenyl)-2-furamide is a furan-derived carboxamide compound characterized by a methyl group at the 3-position of the furan ring and a phenoxyphenyl substituent on the amide nitrogen. This structure combines the aromatic properties of the phenyl group with the electron-rich furan ring, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGKYXWGVPAVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-(3-phenoxyphenyl)-2-furamide and its analogs:

Key Structural and Functional Insights:

Furan vs. Substitution at the furan’s 3-position (methyl group) may sterically hinder interactions with target enzymes compared to flutolanil’s trifluoromethyl group, which enhances lipophilicity and target binding .

Phenoxy vs. Alkoxy Substituents: The 3-phenoxyphenyl group in the target compound introduces bulkier aromaticity compared to flutolanil’s isopropoxy group, possibly affecting membrane permeability or receptor specificity.

Nitro Group Impact: Nitro-containing analogs like nifurtimox and 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide exhibit pronounced antiparasitic/antimicrobial effects due to nitroreductase-mediated activation . The absence of a nitro group in 3-methyl-N-(3-phenoxyphenyl)-2-furamide suggests alternative mechanisms, such as interference with bacterial quorum sensing (as seen in related amides from ) .

Agrochemical Efficacy :

- Fenfuram and flutolanil demonstrate the importance of substituent positioning: fenfuram’s 3-carboxamide vs. 2-carboxamide in the target compound may alter fungicidal target specificity .

Research Findings and Mechanistic Hypotheses

- Antimicrobial Activity: Analogous compounds like 2-methyl-N-(2'-phenylethyl)-butanamide disrupt bacterial quorum sensing in Burkholderia glumae via metabolomic pathway modulation . This supports a hypothesis that 3-methyl-N-(3-phenoxyphenyl)-2-furamide could similarly interfere with bacterial communication.

- Synthetic Feasibility : The synthesis of complex furan-amides (e.g., derivatives in –11) often employs coupling reagents like HATU or DIPEA, suggesting viable routes for synthesizing the target compound .

- Toxicity Considerations: Nitrofurans like nifurtimox are associated with genotoxicity, whereas non-nitro analogs (e.g., flutolanil) show lower mammalian toxicity, implying a safer profile for 3-methyl-N-(3-phenoxyphenyl)-2-furamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.